molecular formula C11H15N3O2S B11754856 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide

2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide

Cat. No.: B11754856
M. Wt: 253.32 g/mol
InChI Key: ZKJYDBMHWZLXNS-UHFFFAOYSA-N
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Description

2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide is a spirocyclic derivative of the 1,2,4-thiadiazine 1,1-dioxide class, characterized by a benzo-fused thiadiazine ring connected to a piperidine moiety via a spiro carbon atom. This compound is part of a broader family of cyclic sulfonamides known for diverse pharmacological activities, including modulation of ionotropic glutamate receptors (e.g., AMPA and kainate receptors), enzyme inhibition, and anticancer properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

spiro[2,4-dihydro-1λ6,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide

InChI

InChI=1S/C11H15N3O2S/c15-17(16)10-4-2-1-3-9(10)13-11(14-17)5-7-12-8-6-11/h1-4,12-14H,5-8H2

InChI Key

ZKJYDBMHWZLXNS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NC3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

Preparation Methods

Standard Protocol Using Dimethylformamide (DMF)

A representative synthesis involves heating 4-amino-m-benzenedisulfonamide (10.1 g, 0.04 mol) with 1-methyl-4-piperidone (6.8 g, 0.06 mol) in DMF at 80–100°C for 18 hours. The product precipitates upon cooling and is recrystallized from a DMF-water mixture, yielding 65% of the target spiro compound. Substituting the piperidone with 1-ethyl-4-piperidone under identical conditions reduces yields to 51%, likely due to steric hindrance from the bulkier ethyl group.

Solvent and Stoichiometric Optimization

While DMF is the preferred solvent, alternatives like diethylene glycol dimethyl ether or dioxane can be used. Excess piperidone (1.5–2.0 equiv) enhances reaction efficiency by acting as both reactant and solvent. For instance, a 90% yield is achieved when 4-amino-6-chloro-m-benzenedisulfonamide reacts with 1-methyl-4-piperidone in a 1:1.5 molar ratio.

Acid-Catalyzed Fusion and Alternative Cyclization Strategies

Polyphosphoric Acid (PPA)-Mediated Synthesis

A complementary method involves fusing 2-amino-4-bromobenzenesulfonamide with 3,3-dimethylcyclohexanone in toluene using polyphosphoric acid anhydride (T3P) and MgSO₄. Refluxing at 120°C for 6 hours followed by neutralization with NaHCO₃ yields the spiro product, albeit with a lower yield (45–50%) compared to DMF-based methods. This approach is advantageous for introducing bromo substituents, which are challenging to incorporate via piperidone cyclocondensation.

Piperidone Precursor Synthesis

Substituent Effects on Reaction Efficiency

The electronic and steric properties of substituents on both the benzothiadiazine and piperidine rings significantly impact synthetic outcomes:

Substituent (Benzene)Piperidine SubstituentSolventYield (%)Melting Point (°C)
HMethylDMF65218
ClMethylDMF90238.5
ClEthylDMF51223
CF₃EthylDioxane48215–217

Chloro substituents at the 6-position of the benzene ring enhance crystallinity and yield, likely due to improved π-stacking during precipitation. Conversely, electron-withdrawing groups like trifluoromethyl (CF₃) reduce reactivity, necessitating longer reaction times.

Purification and Characterization

Crude products are typically isolated by solvent removal under reduced pressure, followed by trituration with ethanol or ice water. Recrystallization from dimethyl sulfoxide (DMSO)-water mixtures enhances purity, as evidenced by melting points consistent with literature values (e.g., 218°C for the unsubstituted derivative). X-ray crystallography confirms the envelope conformation of the thiadiazinane ring and spiro connectivity, with dihedral angles between the benzene and piperidine planes ranging from 4.7° to 73.8° depending on substituents.

Emerging Methodologies and Catalytic Innovations

Recent advances explore the use of heteropolyacids as catalysts for cyclocondensation, though these remain less efficient than thermal methods. Additionally, hydrosulfite or cyanohydrin derivatives of piperidones show promise in reducing reaction temperatures, albeit with moderate yields (30–40%) .

Chemical Reactions Analysis

Cyclization and Sulfur-Based Reactions

The core structure undergoes cyclization under acidic conditions. A representative synthesis involves reacting 2-amino-4-bromobenzenesulfonamide with ketones (e.g., cyclobutanone or 1-ethyl-4-piperidone) in the presence of polyphosphoric acid (PPA) at 120°C, yielding spirocyclic thiadiazine derivatives . Key features:

  • Reagents : PPA, anhydrous MgSO₄, toluene

  • Yield : 53–75% for piperidine/cyclobutane spiro derivatives

  • Conformation : Resulting thiadiazine rings adopt twisted-chair or envelope conformations stabilized by C–H···O interactions .

Bromination and Nucleophilic Substitution

The 3-methyl group on the thiadiazine ring undergoes bromination, enabling further functionalization:

StepReagents/ConditionsProductApplication
BrominationNBS, AIBN, CCl₄, reflux3-bromomethyl derivativeIntermediate for cross-coupling
Substitution3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, DIPEA, DMFPyrazolo-pyrimidine conjugatesPI3Kδ inhibitor precursors

This sequence achieves 34–91% yields in Suzuki-Miyaura couplings , critical for introducing aryl groups at the 3-position.

Suzuki Coupling for Aryl Diversification

Palladium-catalyzed cross-coupling expands structural diversity:

General Protocol :

  • Catalyst : Pd(PPh₃)₄

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 100°C (reflux)

  • Boronic Acids : Indol-5-yl, 3,4-dimethoxyphenyl, etc.

Key Derivatives and Bioactivity :

CompoundR GroupPI3Kδ IC₅₀ (nM)Selectivity (vs PI3Kα/β/γ)
15a5-indolyl217>140-fold
15b3,4-dimethoxyphenyl26660–90-fold

Derivatives maintain high PI3Kδ selectivity despite reduced potency compared to quinazolinone analogs .

Ring-Opening and Decomposition Pathways

Under strong acidic conditions (e.g., HCl, HBr), sulfur extrusion occurs via:

  • Mechanism : Cleavage of S–N bonds in the thiadiazine ring

  • Product : Pyrazole derivatives (e.g., 1,2-dimethylpyrazoles)

  • Yield : 30–53% dependent on acid strength

Biological Activity Modulation

Structural modifications directly impact target engagement:

  • MrgX2 Receptor : Spiro-piperidine derivatives show enhanced affinity through hydrophobic interactions with Trp760/Met752

  • PI3Kδ Binding : Sulfonyl oxygen forms H-bonds with H₂O2278, while 3,4-dimethoxyphenyl substituents interact with Lys779

These reaction pathways underscore the compound’s versatility as a scaffold for developing selective kinase inhibitors and receptor modulators. The balance between electronic effects (sulfonyl group) and steric demands (spiro architecture) dictates both chemical reactivity and biological target specificity .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant pharmacological properties, making it a candidate for drug development. Its applications include:

  • Anticancer Activity : Research indicates that derivatives of 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] show promising anticancer effects. Studies have demonstrated that these compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has been tested for its antimicrobial activity against various bacterial strains. Its efficacy suggests potential use in developing new antibiotics .
  • Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells .

Material Science Applications

In addition to medicinal uses, this compound is also explored for its applications in material science:

  • Polymer Chemistry : The incorporation of 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] into polymer matrices enhances thermal stability and mechanical properties. Research has shown that these polymers exhibit improved resistance to degradation under environmental stressors .
  • Sensors : Due to its electronic properties, the compound can be utilized in the design of sensors for detecting environmental pollutants or biological markers. Its unique structure allows for selective binding with target molecules .

Biological Research Applications

The biological implications of 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] extend to various research areas:

  • Biochemical Pathway Studies : The compound serves as a tool in studying specific biochemical pathways involved in disease mechanisms. Its ability to modulate enzyme activity makes it valuable for understanding metabolic processes .
  • Drug Delivery Systems : Researchers are investigating the use of this compound in drug delivery systems due to its favorable solubility and stability profiles. It can potentially enhance the bioavailability of therapeutic agents when used as a carrier .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a specific derivative of 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] significantly inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Efficacy Study : Research conducted on the antimicrobial properties indicated that formulations containing this compound showed a reduction in bacterial load by over 90% against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Neuroprotection Research : A recent study explored the neuroprotective effects of derivatives on neuronal cell lines exposed to oxidative stress. Results showed reduced cell death and improved cell viability compared to controls.

Mechanism of Action

The mechanism of action of 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4’-piperidine] 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as an ATP-sensitive potassium channel activator, which can influence insulin release and cardiovascular functions . The compound’s sulfonamide moiety is crucial for its biological activity, allowing it to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Benzo[e][1,2,4]thiadiazine 1,1-Dioxides
  • 4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 1204572-70-2):
    • Structural Difference : Lacks the spiro-piperidine group, featuring a cyclopropyl substituent at the 4-position.
    • Activity : Shows potent AMPA receptor (AMPAR) positive allosteric modulation (PAM) with EC₂ₓ values in the sub-micromolar range, attributed to cyclopropyl-induced conformational rigidity .
    • Selectivity : Higher selectivity for AMPAR over kainate receptors (KARs) compared to allyl-substituted analogues .
Thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxides
  • BPAM395 (Compound 32): Structural Difference: Replaces the benzene ring with a thiophene ring (thieno analogue). Activity: Exhibits AMPAR PAM activity (EC₂ₓ = 0.24 μM) comparable to benzo analogues like BPAM344 (EC₂ₓ = 0.22 μM). The thiophene ring enhances isosteric compatibility with hydrophobic receptor pockets . Selectivity: Moderate KAR activity, suggesting thiophene substitution favors AMPAR modulation .
Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxides
  • 3-Methoxy-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide :
    • Structural Difference : Substitutes benzene with a pyridine ring.
    • Activity : Demonstrated inhibitory effects on carbonic anhydrase IX (CA IX), a cancer-associated enzyme, with IC₅₀ values <1 μM .
    • Synthetic Flexibility : Methylation at the pyridine nitrogen improves solubility and bioavailability .

Functional Analogues

Quinazolinone Derivatives
  • Quinazolinone PI3Kδ Inhibitors: Structural Comparison: Replace the thiadiazine dioxide core with a quinazolinone ring. Activity: Quinazolinone derivatives (e.g., compound 4) exhibit dual PI3Kδ/γ inhibition (IC₅₀ = 217 nM) but lower selectivity compared to benzothiadiazine dioxides . Key Difference: The sulfonyl group in benzothiadiazines reduces potency (e.g., IC₅₀ = 266 nM for compound 15b) but improves isoform selectivity (>21-fold selectivity over PI3Kγ) .
Thiochroman 1,1-Dioxides
  • Compound 9 (Thiochroman 1,1-dioxide) :
    • Structural Difference : Features a sulfur-containing chroman ring instead of thiadiazine.
    • Activity : Weak AMPAR PAM activity (EC₂ₓ >10 μM), highlighting the critical role of the thiadiazine ring in receptor interaction .

AMPA/Kainate Receptor Modulation

Compound AMPAR EC₂ₓ (μM) KAR EC₂ₓ (μM) Selectivity (AMPAR/KAR)
BPAM344 (Benzo analogue) 0.22 >10 >45
BPAM395 (Thieno analogue) 0.24 2.5 ~10
Target Spiro Compound* N/A N/A N/A

Anticancer Activity

Compound Cancer Cell Line Inhibition (IC₅₀, μM) Target Enzyme (IC₅₀, μM)
3-Heteroaryl Benzo[e]thiadiazine 0.8–2.5 (Renal, NSCLC) CA IX: 0.5–1.2
Quinazolinone 4 0.2–0.5 PI3Kδ: 0.217
Spiro Compound* N/A N/A

*NSCLC: Non-small cell lung cancer; CA IX: Carbonic anhydrase IX .

Biological Activity

2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide is a heterocyclic compound with potential biological activities that have garnered interest in the pharmaceutical field. Its unique structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.

  • Molecular Formula : C13H17N3O3S
  • Molecular Weight : 295.35 g/mol
  • CAS Number : 1020199-94-3

Antimicrobial Activity

Research indicates that compounds similar to 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of thiadiazine compounds display activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 7.80 µg/mL against Staphylococcus aureus and Mycobacterium smegmatis .

Antitumor Activity

The compound's structure suggests potential antitumor activity:

  • Cell Growth Suppression : In vitro studies demonstrated preferential suppression of rapidly dividing cancer cells compared to normal fibroblast cells. This suggests that the compound may selectively target tumor cells while sparing healthy tissue .

The biological activity of 2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways that regulate cell proliferation and survival.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various thiadiazine derivatives:

  • Methodology : The disk diffusion method was employed to assess antibacterial activity against E. coli, S. aureus, and Candida albicans.
  • Results : Several derivatives exhibited significant zones of inhibition, indicating effective antimicrobial action.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using human cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer) and MCF7 (breast cancer).
  • Findings : The compound showed IC50 values indicating potent cytotoxic effects on A549 cells while having a lesser effect on non-cancerous cell lines.

Data Table

Activity TypeTest Organism/Cell LineMIC/IC50 Value (µg/mL)Reference
AntimicrobialStaphylococcus aureus7.80
AntimicrobialCandida albicansTBD
AntitumorA549 (lung cancer)TBD
AntitumorMCF7 (breast cancer)TBD

Q & A

Q. What synthetic strategies are recommended for synthesizing 2H,4H-spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide derivatives?

Synthesis typically involves cyclization reactions and substitution at the 4-position of the thiadiazine ring. For example:

  • Alkylation : Reacting 6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide with allyl bromide under reflux in acetonitrile yields 4-allyl derivatives (85–90% yield) .
  • Cyclopropane introduction : Substituting ethyl groups with cyclopropyl chains at the 4-position improves AMPA receptor (AMPAR) activity. This requires catalytic camphorsulfonic acid and heating at 60°C .
  • Multi-step purification : Use silica gel chromatography and recrystallization (e.g., methanol) for purity .

Q. How can the structure of spiro-benzo-thiadiazine dioxides be characterized experimentally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR reveal substituent effects (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; sulfone groups at δ 120–130 ppm) .
  • IR spectroscopy : Sulfonyl (SO2_2) stretches appear at 1,150–1,350 cm1^{-1} .
  • Elemental analysis : Confirms molecular formulas within ±0.3% error .

Q. What in vitro assays are suitable for initial screening of AMPAR/KAR modulatory activity?

  • Electrophysiology : Measure kainate-evoked currents in cerebellar granule neurons to assess positive/negative allosteric modulation .
  • Potentiator activity : Use EC2x_{2x} values (concentration doubling receptor response). For example, compound 32 (BPAM395) shows EC2x_{2x} = 0.24 µM on AMPARs .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the thiadiazine ring affect selectivity for AMPAR vs. kainate receptors (KAR)?

  • Cyclopropyl substitution : Enhances AMPAR activity (e.g., BPAM344: EC2x_{2x} = 0.24 µM) but reduces KAR potency .
  • Allyl substitution : Favors KAR activity. Compound 27 (BPAM307) shows superior KAR potentiation over AMPAR .
  • Mechanistic insight : Cyclopropyl’s rigidity may stabilize AMPAR-bound conformations, while allyl’s flexibility accommodates KAR dynamics .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for thiadiazine dioxides?

  • Comparative docking studies : Model ligand-receptor interactions using AMPAR (GluA2) and KAR (GluK1) crystal structures to rationalize substituent effects .
  • Metabolic profiling : Identify active metabolites (e.g., unsaturated derivatives from CYP450 oxidation) that may contribute to in vivo activity discrepancies .

Q. How can poor aqueous solubility of spiro-benzo-thiadiazine dioxides be addressed for in vivo studies?

  • Prodrug design : Introduce phosphate or ester groups at the 3-methyl position to enhance solubility, which are cleaved in vivo .
  • Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles for oral administration (e.g., compound 24 showed cognitive enhancement at 0.3 mg/kg in mice) .

Q. What computational approaches predict the pharmacokinetic profile of these compounds?

  • ADMET modeling : Use tools like SwissADME to estimate blood-brain barrier penetration (e.g., logP < 3.5 and PSA < 90 Å2^2 favor CNS entry) .
  • Molecular dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding .

Methodological Challenges

Q. How to validate the role of heterocyclic systems in modulating receptor activity?

  • Isosteric replacement : Replace benzene with thiophene (e.g., thieno[3,2-e]-thiadiazine) and compare potency. Thiophene analogues often retain AMPAR activity but show altered selectivity .
  • Ring-closed vs. open analogues : Synthesize tricyclic derivatives (e.g., thieno-analogues of S18986) to assess conformational constraints .

Q. What strategies mitigate toxicity concerns during preclinical development?

  • Safety screening : Use zebrafish models to evaluate cardiotoxicity (e.g., QT prolongation) and hepatotoxicity .
  • Dose optimization : Conduct NOAEL (no observed adverse effect level) studies in rodents, focusing on renal and hepatic biomarkers .

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